2-Methylsulfanyl-Acetamidine

Description

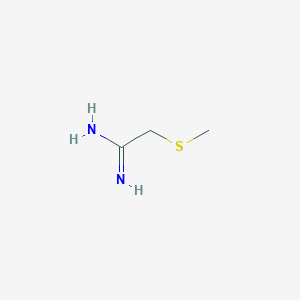

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXQJGJVWOCNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403066 | |

| Record name | 2-Methylsulfanyl-Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105324-23-0 | |

| Record name | 2-(Methylthio)ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105324-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylsulfanyl-Acetamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray diffraction study for 2-Methylsulfanyl-Acetamidine. Therefore, specific experimental crystallographic data for this compound cannot be presented.

However, a hypothetical crystallographic analysis of this compound would yield a set of parameters that define its crystal lattice and molecular structure. The data would be presented in a standardized format, as illustrated in the hypothetical table below. This information would be invaluable for understanding the compound's solid-state conformation and packing arrangement.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 548.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.258 |

| R-factor (%) | 4.5 |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. For an organic compound like this compound, this typically involves the quantitative determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

A thorough review of the available scientific literature did not provide specific experimental elemental microanalysis data for this compound. The theoretical elemental composition, however, can be calculated from its molecular formula, C₃H₈N₂S. Such a calculation provides the expected values that would be sought in an experimental analysis.

The comparison between the theoretical and found values is a critical step in the characterization of a newly synthesized compound, providing strong evidence for its identity and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical (%) |

|---|---|---|

| Carbon | C | 34.59 |

| Hydrogen | H | 7.74 |

| Nitrogen | N | 26.89 |

| Sulfur | S | 30.78 |

Computational and Theoretical Chemical Investigations

Quantum Mechanical Studies on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Methylsulfanyl-Acetamidine, these studies reveal key structural and electronic features that govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

The choice of a functional and a basis set is critical for obtaining reliable results. For organic molecules containing sulfur, hybrid functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) and M06-2X (a high-nonlocality functional) are commonly employed. acs.org The B3LYP functional is known for its efficiency, while M06-2X often provides better accuracy for non-covalent interactions and thermochemistry. acs.org

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-type basis sets, like 6-311+G(d,p), are frequently used. The "+" indicates the addition of diffuse functions to better describe anions and lone pairs, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogens, respectively, to account for the non-uniform distribution of electron density in bonds. For sulfur-containing compounds, adding d-type polarization functions is particularly important for accuracy. rsc.org Correlation-consistent basis sets, such as aug-cc-pVTZ, can offer even higher accuracy, though at a greater computational expense. rsc.org

Geometry optimization calculations using these methods yield the most stable conformation of the molecule. For this compound, the optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. Based on studies of related molecules like thioanisole (B89551) and acetamidine (B91507), hypothetical optimized geometric parameters can be estimated. rsc.orgmdpi.com

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length (Å) | C-S | 1.77 |

| S-CH3 | 1.81 | |

| C=N | 1.28 | |

| C-N | 1.34 | |

| C-C (amidine) | 1.51 | |

| N-H | 1.01 | |

| Bond Angle (°) | C-S-C | 103.0 |

| S-C-C | 115.0 | |

| N-C=N | 122.0 | |

| H-N-C | 120.0 |

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. frontiersin.org These methods, while often more computationally demanding than DFT, can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). acs.org

For a molecule like this compound, MP2 calculations, which incorporate electron correlation effects not fully accounted for in HF theory, can be used to refine the energies obtained from DFT calculations. acs.orgiastate.edu These methods are particularly useful for studying systems where weak intermolecular interactions are important. nih.gov While computationally expensive, CCSD(T) is often considered the "gold standard" for its high accuracy in energy calculations. The use of ab initio methods can be crucial for benchmarking the results from more computationally efficient DFT methods. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, as well as the π-system of the amidine group. The LUMO is likely to be a π* anti-bonding orbital associated with the C=N bond of the amidine moiety. The electronic transitions, such as the π → π* transition, can be predicted using Time-Dependent DFT (TD-DFT) calculations. frontiersin.org

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

| Chemical Hardness (η = (I-A)/2) | 2.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ulethbridge.ca The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. frontiersin.org Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. frontiersin.org

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amidine group and the sulfur atom, due to their lone pairs of electrons. researchgate.net These sites would be the preferred locations for electrophilic attack or hydrogen bonding. Conversely, a region of positive potential would be expected around the amidine carbon atom, making it a likely site for nucleophilic attack. The hydrogen atoms of the amino group would also exhibit positive potential. sapub.orgsapub.org

Investigation of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized "Lewis-like" picture of molecular bonding, including lone pairs and bond orbitals. NBO analysis can quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netrsc.org

In this compound, NBO analysis could reveal important intramolecular interactions. For example, the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into anti-bonding orbitals (e.g., n → π* or n → σ* transitions) can be quantified. These interactions contribute to the stability of the molecule and can influence its geometry and reactivity. A second-order perturbation theory analysis within the NBO framework can estimate the energetic contribution of these donor-acceptor interactions. researchgate.netrsc.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π(C=N) | 45.0 |

| LP(1) S | σ(C-C) | 5.2 |

| LP(1) N (imino) | σ*(C-C) | 3.8 |

E(2) represents the stabilization energy of the interaction.

Computational Modeling of Reaction Mechanisms

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key stationary points such as reactants, products, intermediates, and transition states can be identified. For this compound, computational modeling could be used to investigate various reactions, such as its hydrolysis or its role as a nucleophile. rsc.org

The hydrolysis of the amidine group, for instance, can be modeled to determine the reaction pathway and the associated energy barriers. rsc.orguregina.ca DFT calculations can be used to locate the transition state structures for the nucleophilic attack of water and subsequent proton transfers. The calculated activation energies provide insight into the reaction kinetics. rsc.org Such studies have shown that the hydrolysis of amidines can proceed through different pathways depending on the pH, with the initial site of protonation playing a key role. researchgate.netndsu.edu These computational investigations can help to understand and predict the stability and reactivity of this compound in different chemical environments.

Amide Hydrolysis Reaction Pathways and Energetics

Theoretical studies on the hydrolysis of amides, such as acetamide (B32628), provide insights into the potential reaction pathways for this compound. The acid-catalyzed hydrolysis of amides is proposed to proceed via an AAC2 mechanism. colab.ws This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemscene.com

A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. chemscene.comnih.gov The reaction then proceeds through one or more transition states to yield the final products. colab.ws For the acid-catalyzed hydrolysis of acetamide, the inclusion of two water molecules in the theoretical model was found to be necessary to accurately model the formation of the tetrahedral intermediate. colab.ws

Table 1: Calculated Activation Energies for the Acid-Catalyzed Hydrolysis of Acetamide This table is based on data for acetamide as a model system due to the lack of specific data for this compound.

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | 15.7 |

| Decomposition of Tetrahedral Intermediate | 18.3 |

Source: Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. colab.ws

The rate-determining step in the acid-catalyzed hydrolysis of acetamide is the decomposition of the tetrahedral intermediate, as it possesses the higher activation energy barrier. colab.ws It is important to note that the electronic and steric effects of the methylsulfanyl group in this compound would likely influence the energetics of these pathways compared to acetamide.

Nucleophilic Attack Mechanisms

The mechanism of nucleophilic attack is central to the reactivity of this compound. In nucleophilic substitution reactions, a nucleophile attacks an electrophilic center, leading to the displacement of a leaving group. For SN2 reactions, this process is concerted, involving a single transition state where the new bond forms as the old one breaks. mdpi.com

The electrophilicity of the carbon atom in the C=N bond of the acetamidine group is a key factor in its susceptibility to nucleophilic attack. Theoretical studies on related systems, such as halomethanes, utilize symmetry principles and molecular orbital theory to explain the electrophilicity of the functionalized carbon. mdpi.com These studies suggest that the presence of an antibonding molecular orbital associated with the bond to the leaving group makes the carbon atom susceptible to nucleophilic attack. mdpi.com

In the context of this compound, the sulfur atom and the amidine group influence the electronic environment of the reactive centers. The nucleophilicity of related isothiourea derivatives has been investigated through rate and equilibrium constants for their reactions with benzhydrylium ions. acs.org Such studies help in quantifying the nucleophilic character of these compounds. acs.org The mechanism of nucleophilic attack on this compound would likely involve the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of the acetamidine moiety.

Solvent Effects in Reaction Kinetics and Thermodynamics

Solvents can significantly influence the kinetics and thermodynamics of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. rsc.orgresearchgate.net The effect of the solvent is particularly pronounced in reactions where there is a change in charge distribution between the reactants and the transition state. psgcas.ac.iniupac.org

For reactions involving charged species, such as the hydrolysis of isothioureas, solvent polarity plays a crucial role. uconn.edu Theoretical studies on the hydrolysis of allylic and tertiary alkyl isothioureas have shown a decrease in reactivity in less polar media, which is attributed to the polarity of the leaving group. uconn.edu The interaction of the solvent with the solute can be categorized into general and specific solvent effects. mdpi.com General effects relate to the dielectric continuum of the solvent, while specific effects involve direct interactions like hydrogen bonding. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. cymitquimica.comchemnet.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, allowing for the mapping of close contacts between neighboring molecules. mdpi.comnih.gov

In the study of acetamide derivatives, Hirshfeld surface analysis has been employed to analyze various types of intermolecular contacts, which are often dominated by hydrogen atoms. uconn.educymitquimica.com The analysis generates a dnorm surface, where red spots indicate short, strong contacts (like hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue areas signify longer, weaker contacts. mdpi.com

Table 2: Representative Intermolecular Contacts Quantified by Hirshfeld Surface Analysis for a Related Acetamide Derivative This table is based on data for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide as a model system due to the lack of specific data for this compound.

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | Dominant |

| H···O/O···H | Significant |

| H···F/F···H | Significant |

| H···C/C···H | Significant |

| C···O/O···C | Minor |

Source: Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. uconn.edu

This type of analysis provides valuable insights into the supramolecular architecture of crystalline solids and the nature of the non-covalent forces that govern their structures.

Biological Activities and Pharmacological Target Mechanisms

Antimicrobial Activity

Preliminary research indicates that 2-(Methylthio)acetamide possesses antimicrobial properties, suggesting its potential for development into new therapeutic agents.

Studies have reported the efficacy of 2-(Methylthio)acetamide against certain bacterial strains. While its precise mechanism is a subject of ongoing investigation, the broader class of acetamide (B32628) derivatives has been studied extensively. acs.org The antibacterial action of related compounds often involves targeting essential bacterial processes. For some acetamide derivatives, proposed mechanisms include the inhibition of bacterial kinases and DNA gyrases, which are crucial for bacterial survival and replication. acs.org The in vitro antibacterial activity of related compounds is often evaluated using turbidimetric methods to determine the half-maximal effective concentration (EC₅₀) against various bacterial species. acs.org

Table 1: Representative Antibacterial Activity Data for Acetamide Derivatives against select Bacterial Strains This table illustrates the format of antibacterial efficacy data; specific values for 2-(Methylthio)acetamide are subject to further research.

| Compound | Target Bacterium | EC₅₀ (mg/L) | Reference Compound (EC₅₀ mg/L) |

| Acetamide Derivative A | Xanthomonas oryzae pv. oryzae | 21.0 | Thiodiazole copper (92.5) |

| Acetamide Derivative B | Xanthomonas oryzae pv. oryzicola | 17.1 | Thiodiazole copper (99.6) |

| Acetamide Derivative C | Staphylococcus aureus | - | Levofloxacin (-) |

| Acetamide Derivative D | Escherichia coli | - | Levofloxacin (-) |

Data adapted from studies on various acetamide and thiadiazole derivatives. acs.orgacs.org

The potential of 2-(Methylthio)acetamide as an antifungal agent is an area of interest. While direct studies on this specific compound are not extensively detailed in the provided research, related chemical structures such as benzothiazole (B30560) derivatives have been screened for antifungal properties against pathogenic fungal strains like Candida albicans and Aspergillus niger. researchgate.net The evaluation of antifungal potential typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.comnih.gov

Anti-inflammatory Mechanisms

2-(Methylthio)acetamide is being investigated for its anti-inflammatory properties, with a focus on its ability to inhibit key enzymes in the inflammatory cascade. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, which would, in turn, reduce the synthesis of pro-inflammatory mediators.

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved by blocking the production of prostaglandins (B1171923) through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com There are at least two isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is upregulated during inflammation. mdpi.comnih.gov

Preliminary studies suggest that 2-(Methylthio)acetamide may act as an inhibitor of COX enzymes. The inhibitory potential of a compound against these isoforms is typically quantified by its half-maximal inhibitory concentration (IC₅₀), with a lower value indicating greater potency. The ratio of IC₅₀ for COX-1 to COX-2 provides the Selectivity Index (SI), which indicates whether a compound preferentially inhibits one isoform over the other. mdpi.commdpi.com Selective COX-2 inhibitors are sought after as they may offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition. mdpi.comacs.org

Table 2: Example of a COX Enzyme Inhibition Profile This table is a representation of how COX inhibition data is presented. Specific IC₅₀ and SI values for 2-(Methylthio)acetamide require further empirical validation.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ COX-1/IC₅₀ COX-2) |

| 2-(Methylthio)acetamide | Under Investigation | Under Investigation | Under Investigation |

| Celecoxib (Reference) | 0.055 | 179.4 | |

| Meloxicam (Reference) | 1.13 | 7.84 |

Reference data adapted from various studies on COX inhibitors. mdpi.comnih.govacs.org

The arachidonic acid cascade includes another major inflammatory pathway mediated by 5-lipoxygenase (5-LOX). semanticscholar.org This enzyme catalyzes the synthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in conditions like asthma. semanticscholar.orgmdpi.com The 5-LOX pathway is primarily active in myeloid cells, including macrophages and neutrophils. semanticscholar.org Modulation of this pathway is a therapeutic strategy for controlling inflammation. mdpi.comnih.gov While the action of 2-(Methylthio)acetamide on the COX pathway is being explored, its specific interaction with or modulation of the 5-LOX pathway has not been detailed in the available research.

Prostaglandin (B15479496) E₂ (PGE₂) is a principal pro-inflammatory prostaglandin synthesized from arachidonic acid by the sequential action of COX enzymes. acs.orgfrontiersin.org It is a key mediator in the progression of many inflammatory diseases. acs.org By inhibiting the COX enzymes, an agent can effectively suppress the downstream production of PGE₂. Therefore, the suggested mechanism of 2-(Methylthio)acetamide as a COX inhibitor implies that it could reduce inflammation by lowering the levels of PGE₂. The suppression of PGE₂ is a critical endpoint for many anti-inflammatory therapies, as this mediator contributes significantly to pain, fever, and swelling. frontiersin.orgresearchgate.net Furthermore, PGE₂ has been shown to play a role in immune evasion by tumors, and its suppression can enhance anti-cancer immune responses. news-medical.net

Anticancer and Cytotoxic Action

The core structure of 2-methylsulfanyl-acetamide is found in various derivatives that exhibit potent anticancer and cytotoxic properties. These effects are largely attributed to the inhibition of critical cellular machinery involved in cell growth and division, such as protein kinases, and the subsequent impact on cancer cell viability.

Inhibition of Kinases (e.g., p38α MAPK, Kinesin Eg5)

Derivatives containing the methylsulfanyl and acetamide groups have been identified as inhibitors of key protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

One notable target is the p38α mitogen-activated protein kinase (p38α MAPK) , a key enzyme in the cellular response to inflammatory cytokines and stress. mdpi.com Its inhibition is a target for treating inflammatory diseases and has been explored in cancer therapy. researchgate.net A significant compound, N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), has been identified as a potent dual inhibitor of p38α MAPK and phosphodiesterase 4 (PDE4). researchgate.netnih.gov This dual inhibition can synergistically reduce the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov Research into tetrasubstituted pyridinylimidazoles, which are structurally related, further confirms that the 2-methylsulfanyl-imidazole scaffold is a valuable pharmacophore for developing ATP-competitive p38α MAPK inhibitors. mdpi.com

Another critical target in cancer cell mitosis is Kinesin Eg5 (also known as KIF11), a motor protein essential for forming the bipolar spindle during cell division. mdpi.com Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in tumor cells, making it an attractive target for cancer chemotherapy with potentially fewer side effects than traditional microtubule agents. mdpi.comnih.gov While direct inhibition by 2-Methylsulfanyl-Acetamidine is not documented, related heterocyclic structures like dihydropyrimidines (e.g., Monastrol) are well-known Eg5 inhibitors. researchgate.netrndsystems.com Synthetic conjugates of monastrol (B14932) have shown promising cytotoxic activity against leukemia cell lines, and molecular docking studies indicate that these compounds interact effectively with the Eg5 receptor. researchgate.net

Table 1: Kinase Inhibition by this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Target Kinase | Activity/Finding |

|---|---|---|

| N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) | p38α MAPK | Potent dual inhibitor of p38α MAPK and PDE4, suppresses TNF-α release. researchgate.netnih.gov |

| Tetrasubstituted 2-alkylsulfanylimidazoles | p38α MAPK | Act as ATP-competitive inhibitors. mdpi.com |

| Monastrol Conjugates | Kinesin Eg5 | Exhibit promising in vitro cytotoxic activity against leukemia. researchgate.net |

Effects on Cell Proliferation and Viability

The inhibition of molecular targets like kinases by 2-methylsulfanyl-acetamide derivatives translates directly to effects on cancer cell proliferation and viability. In vitro studies have demonstrated the cytotoxic potential of these compounds against various cancer cell lines.

For instance, the compound N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide has shown significant cytotoxic effects. It was found to reduce the viability of A549 lung cancer cells and C6 glioma cells, inducing apoptosis through the activation of caspase pathways. Similarly, a series of newly synthesized quinoxaline (B1680401) derivatives bearing a methylsulfanyl group demonstrated notable antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. acs.org Several of these compounds exhibited IC₅₀ values in the low microgram per milliliter range, comparable to the reference drug doxorubicin. acs.org

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines This table is interactive and can be sorted by clicking on the headers.

| Compound Class/Name | Cell Line | Activity Metric | Finding |

|---|---|---|---|

| N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | A549 (Lung) | Cytotoxicity | Significant reduction in cell viability. |

| N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | C6 (Glioma) | Apoptosis | Induced apoptosis confirmed by staining. |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 (Colon) | IC₅₀ | 1.9–7.52 µg/mL for active compounds. acs.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 (Breast) | IC₅₀ | 2.3–6.62 µg/mL for active compounds. acs.org |

Neurological Activities

In addition to anticancer properties, derivatives containing the 2-methylsulfanyl-acetamide structure have been investigated for their potential in treating neurological disorders. Research has focused on their mechanisms in anticonvulsant and antidepressant applications, as well as their interaction with key enzymes in the nervous system.

Anticonvulsant Mechanisms

The search for novel antiepileptic drugs (AEDs) has led to the synthesis and evaluation of various heterocyclic compounds. A series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides were synthesized and screened for anticonvulsant properties. researchgate.net In models of pentylenetetrazole (PTZ)- and maximal electroshock-induced seizures, the derivative 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the highest activity, reducing the severity and number of seizures while increasing their latency. researchgate.net Similarly, certain 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have also shown protective effects against PTZ-induced seizures. nih.gov

The precise mechanisms for these specific compounds are still under investigation, but established AEDs act through several primary pathways that may be relevant. derangedphysiology.com These include modulation of voltage-gated ion channels (e.g., sodium channels), enhancement of GABAergic inhibitory neurotransmission, or interaction with specific molecular targets like the synaptic vesicle protein 2A (SV2A), the binding site for the AED levetiracetam. derangedphysiology.comnih.govucdavis.edu

Antidepressant-like Effects

The structural motif of acetamide is present in several compounds with antidepressant activity. Agomelatine, an atypical antidepressant, is chemically N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. wikipedia.org Research has also explored derivatives of isatin (B1672199) for their potential CNS effects. A study on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives identified four compounds with potent antidepressant-like activity in the forced swimming test (FST), a common preclinical model for depression. nih.gov One of the most active compounds significantly reduced immobility time, an effect comparable to the reference drug fluoxetine. nih.gov Further studies on other N-substituted isatin derivatives confirmed that this chemical scaffold can produce compounds with significant antidepressant effects. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.comnih.gov The potential for 2-methylsulfanyl-acetamide derivatives to act as AChE inhibitors has been explored. One study identified 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide as an AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 3.5 µM. This indicates that the combination of a sulfur-containing moiety and an acetamide group within a heterocyclic system can effectively target the active site of AChE. Other research into different heterocyclic structures, such as 1,3,4-thiadiazole-acetamide derivatives, has also yielded potent AChE inhibitors, suggesting this is a promising area for further drug development. researchgate.netresearchgate.net

Table 3: Neurological Activities of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class/Name | Biological Activity | Model/Assay | Key Finding |

|---|---|---|---|

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Anticonvulsant | PTZ-induced seizure model | Decreased number and severity of seizures. researchgate.net |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Antidepressant-like | Forced Swimming Test (FST) | Reduced immobility time, similar to fluoxetine. nih.gov |

| 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide | AChE Inhibition | Enzyme Inhibition Assay | IC₅₀ = 3.5 µM. |

Insufficient Data Available for "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate the requested article on the chemical compound “this compound” focusing on the specified pharmacological activities.

Extensive searches were conducted to find research pertaining to "this compound" and its potential synonyms, such as S-methylisothiourea acetamide and N-acetyl-S-methylisothiourea. The investigation was specifically aimed at uncovering data related to the following biological and pharmacological mechanisms as required by the provided outline:

General Mechanisms of Biological Interaction

The search results did not yield any specific studies or detailed research findings that associate "this compound" with these particular pharmacological targets. While information was found for related chemical structures or for the parent compound S-methylisothiourea, which is known primarily as an inhibitor of inducible nitric oxide synthase (iNOS) ivri.nic.inmedchemexpress.comambeed.com, this activity falls outside the scope of the requested topics. The strict requirement to focus solely on "this compound" and the outlined activities prevents the inclusion of data from these tangentially related compounds.

Therefore, due to the absence of specific, relevant, and scientifically validated information in the public domain, it is not possible to construct a thorough and accurate article that adheres to the user's explicit instructions and outline.

Enzyme and Receptor Binding Affinity

This compound, more commonly known as S-Methylisothiourea (SMT), demonstrates notable binding affinity, particularly as an inhibitor of nitric oxide synthase (NOS) isoforms. caymanchem.comscbt.com Research has established it as a potent, selective, and competitive inhibitor of inducible nitric oxide synthase (iNOS). medchemexpress.comambeed.com The compound acts as a competitive inhibitor at the L-arginine binding site of the enzyme. medchemexpress.comselleckchem.com

The inhibitory potency of SMT has been quantified across the different NOS isoforms. In vitro studies using purified human NOS enzymes have determined the inhibition constants (Ki) to be 120 nM for iNOS, 160 nM for neuronal NOS (nNOS), and 200 nM for endothelial NOS (eNOS). caymanchem.com Further studies in immunostimulated cultured cells reported that SMT is significantly more potent as an iNOS inhibitor than other known inhibitors like NG-methyl-L-arginine. selleckchem.com For instance, the half-maximal effective concentration (EC50) for iNOS inhibition was found to be 2 µM in vascular smooth muscle cells and 6 µM in macrophages. selleckchem.com In a study involving dogs with endotoxemia, SMT was shown to inhibit iNOS activity by 60% without affecting eNOS activity, highlighting its selectivity in certain biological contexts. karger.com However, some in vitro research on mouse and bovine enzymes suggested little to no isoform selectivity between nNOS and eNOS. colab.ws

The selectivity of SMT is a key feature of its pharmacological profile. Studies have shown that even at high concentrations (up to 1 mM), SMT does not inhibit the activity of several other enzymes, including xanthine (B1682287) oxidase, diaphorase, lactate (B86563) dehydrogenase, monoamine oxidase, catalase, or cytochrome P450. selleckchem.com

Beyond its effects on NOS, derivatives of S-methylisothiourea have been explored for their potential at other targets. Research into histamine (B1213489) H3 receptor antagonists revealed that the thiourea (B124793) group of the known antagonist thioperamide (B1682323) could be successfully replaced with an S-methylisothiourea moiety, suggesting this chemical structure can interact with H3 receptors. researchgate.net

Table 1: Inhibitory Activity of this compound (SMT) against Nitric Oxide Synthase (NOS) Isoforms This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme Target | Organism/System | Measurement | Value | Reference |

|---|---|---|---|---|

| Inducible NOS (iNOS) | Human (purified) | Ki | 120 nM | caymanchem.com |

| Neuronal NOS (nNOS) | Human (purified) | Ki | 160 nM | caymanchem.com |

| Endothelial NOS (eNOS) | Human (purified) | Ki | 200 nM | caymanchem.com |

| Inducible NOS (iNOS) | Rat (macrophages) | EC50 | 6 µM | selleckchem.com |

| Inducible NOS (iNOS) | Rat (vascular smooth muscle) | EC50 | 2 µM | selleckchem.com |

| Inducible NOS (iNOS) | Dog (myocardium) | % Inhibition | 60% | karger.com |

Interactions with Key Biomolecules

The primary mechanism of this compound (SMT) involves its interaction with key components of the nitric oxide synthase (NOS) enzyme. As a competitive inhibitor, SMT directly competes with the natural substrate, L-arginine, for binding at the enzyme's active site. selleckchem.com The oxygenase domain of NOS contains a heme cofactor at the bottom of this L-arginine binding pocket, which is a critical site of interaction. nih.gov

A detailed mechanism describes SMT as a time-, concentration-, and NADPH-dependent irreversible inactivator of iNOS. acs.org Although it binds to the active site like the substrate L-arginine, the presence of its amidine methyl group prevents the proper protonation of a heme-peroxy intermediate. acs.org This disruption alters the enzyme's catalytic cycle, causing it to function similarly to heme oxygenase. acs.org This leads to the destruction of the heme cofactor and the formation of biliverdin (B22007) IXα. acs.org A notable aspect of this mechanism is that SMT causes this irreversible inactivation of the enzyme without being chemically modified itself. acs.org

Role of Lipophilicity in Cellular Uptake and Target Interaction

The physicochemical properties of a compound, particularly its balance of lipophilicity and hydrophilicity, are critical determinants of its cellular uptake and subsequent interaction with intracellular targets. nih.govontosight.ai For this compound (SMT), there are conflicting reports regarding these properties and their impact on its biological efficacy.

Some research indicates that SMT may have poor cellular penetration, which could limit its in vivo effectiveness despite being a potent inhibitor in in vitro settings. caymanchem.com This suggests a more hydrophilic character that hinders passive diffusion across lipophilic cell membranes.

Conversely, other studies describe SMT and its close analog, S-Ethylisothiourea, as having hydrophilic characteristics that can enhance interactions within polar environments and permit rapid cellular uptake. scbt.com This property could be advantageous for reaching cytosolic targets like NOS. The discrepancy may arise from differences in experimental models, cell types, or the specific salt form of the compound used.

The challenge of cellular delivery has been addressed in recent research. For example, S-methylisothiourea hemisulfate salt has been incorporated into nanoparticle-based drug delivery systems. nih.gov This strategy aims to improve the targeting and uptake of the compound into specific cells, such as macrophages, potentially overcoming any inherent limitations in its ability to cross cellular membranes. nih.gov Ultimately, achieving an optimal level of lipophilicity is a critical factor in the design of analogues to ensure sufficient cellular uptake and potent in vivo activity. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituent Modifications on Biological Efficacy

The biological activity of compounds derived from the 2-Methylsulfanyl-Acetamidine core is highly sensitive to the nature of its substituents. Researchers have systematically altered various parts of the molecule to probe the chemical features essential for its desired effects.

Influence of Methylsulfonyl and Methylthio Moieties on Activity

A pivotal determinant of biological activity in this class of compounds is the oxidation state of the sulfur atom. The interconversion between the methylthio (-SCH₃) and methylsulfonyl (-SO₂CH₃) groups can dramatically alter a compound's potency and pharmacological profile. nih.gov

In one study focusing on alkanes and alkanoic acids, it was found that the thio (methylthio) analogs produced a positive inotropic effect on cardiac muscle, while the corresponding sulfinyl (-SOCH₃) and sulfonyl (methylsulfonyl) analogs resulted in a negative inotropic effect. nih.gov This stark contrast underscores the critical role of the sulfur oxidation state in modulating biological response. nih.gov

Furthermore, in the context of antiproliferative agents targeting tubulin, a compound with a methylthio moiety was found to be highly potent. nih.gov Its primary metabolite, the methylsulfinyl analog, retained significant activity, while the methylsulfonyl version was also evaluated. nih.gov This metabolic transformation highlights the importance of considering both the parent drug and its metabolites when evaluating SAR. nih.gov

Table 1: Effect of Sulfur Oxidation State on Biological Activity

| Compound Moiety | Observed Effect |

|---|---|

| Methylthio (-SCH₃) | Positive inotropic effect nih.gov, Potent antiproliferative activity nih.gov |

| Methylsulfinyl (-SOCH₃) | Negative inotropic effect nih.gov, Active metabolite nih.gov |

Effects of Aromatic and Heterocyclic Substituents (e.g., Pyridine, Pyrimidine (B1678525), Pyrazole (B372694), Phenyl Rings)

The introduction of aromatic and heterocyclic rings is a common strategy to modulate the pharmacological properties of the acetamidine (B91507) scaffold. These rings can engage in various interactions with biological targets, including hydrogen bonding and π–π stacking, significantly influencing binding affinity. acs.org

For instance, in a series of angiotensin II receptor antagonists, the modification of substituents on a pyrazole ring was critical for high affinity. acs.org The presence of specific groups on the heterocyclic ring was deemed essential for potent in vitro and in vivo activity. acs.org Similarly, in the development of anti-inflammatory agents, pyrimidine derivatives showed significant activity, which was attributed to their ability to inhibit key inflammatory mediators. rsc.org The nature and substitution pattern of these heterocyclic rings were directly linked to their inhibitory potency. rsc.org

Studies on pyrimidine derivatives have shown that the presence of an aromatic moiety can be crucial for enhanced inhibitory activity. rsc.org The inhibitory effects of some derivatives were found to be four times greater with the presence of more polar groups on the benzylsulfanyl scaffold, indicating that these substitutions enhance inhibitory efficacy. rsc.org The replacement of a furan (B31954) ring with other heterocycles like imidazole, oxazole, and thiophene (B33073) in a series of NQO2 inhibitors led to an increase in IC50 values, demonstrating the sensitivity of activity to the specific heterocyclic system used. manchester.ac.uk

Role of Halogenation (e.g., Fluorine, Chlorine, Bromine)

Halogenation, the introduction of halogen atoms such as fluorine, chlorine, or bromine, is a powerful tool in medicinal chemistry to fine-tune a molecule's properties. numberanalytics.com Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions, often leading to improved potency and a better pharmacokinetic profile. numberanalytics.comresearchgate.net

The introduction of a halogen can significantly impact a compound's biological activity by enhancing or reducing its potency and altering its selectivity for a specific target. numberanalytics.com For example, in a study of salicylamide (B354443) derivatives as antiviral agents, halogenated compounds showed significantly improved activities with high selectivity indexes, indicating a better safety window. csic.es The strategic placement of chlorine and fluorine atoms on the aromatic rings was a key factor in achieving potent antiviral effects. csic.es

In the design of anticancer agents, halogenated benzothiadiazine derivatives were synthesized and evaluated. nih.gov These novel compounds demonstrated much greater antineoplastic effects compared to the non-halogenated parent compound, with the most potent derivative showing high selectivity over nonmalignant cells. nih.gov The presence of halogens can also be critical for enhancing drug properties to increase membrane penetrability and in-vivo half-life. ijres.org

Contribution of Polar and Non-Polar Groups to Bioactivity

In studies of pyrimidine derivatives, it was noted that inhibitory effects were significantly enhanced by the presence of polar groups at certain positions, suggesting that these groups improve interaction with the target enzyme. rsc.org Conversely, the packing of non-polar groups in the protein interior is generally favorable and driven by van der Waals interactions. nih.gov The removal of even a single non-polar methylene (B1212753) group can destabilize a protein by a significant amount. nih.gov

The contribution of polar and non-polar interactions can be complex. For aromatic stacking interactions, non-polar interactions often provide a significant attractive force, while the net contribution from polar interactions can sometimes be unfavorable or repulsive. nih.gov Therefore, a careful balance is required. In the development of angiotensin II antagonists, a propyl or butyl group (non-polar) at one position and a carboxylic acid group (polar) at another were both essential for high affinity, illustrating the need for a well-defined arrangement of both types of groups. acs.org

Stereochemical Influence on Pharmacological Action

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. ijpsjournal.com Since biological systems like enzymes and receptors are themselves chiral, they can interact differently with the various stereoisomers of a drug. nih.gov

For chiral drugs, one enantiomer may exhibit significantly different biological and pharmacological behavior than its mirror image. nih.gov This can manifest as differences in potency, selectivity for the target, metabolism, and toxicity. nih.govwashington.edu For example, in a series of tubulin targeting agents, the introduction of a methyl group created a chiral center. nih.gov The different conformations of the resulting stereoisomers were analyzed, as these conformational preferences could directly affect biological activity. nih.gov

The use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced drug interactions. nih.gov Therefore, understanding the stereochemical requirements for the interaction of this compound derivatives with their targets is a critical aspect of drug design. ijpsjournal.com

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a computational approach used to identify the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.gov A pharmacophore model serves as a 3D template, guiding the design of new, potent ligands. nih.govdovepress.com

These models can be generated using two main approaches: ligand-based, which relies on the structures of known active compounds, or structure-based, which utilizes the 3D structure of the biological target. nih.govresearchgate.net For instance, a structure-based pharmacophore model can be created by analyzing the key interactions between a ligand and the amino acid residues within the binding site of a protein. nih.gov

Pharmacophore models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. medsci.org By mapping these features, researchers can screen large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active. lilab-ecust.cn This approach accelerates the drug discovery process by prioritizing compounds for synthesis and testing. researchgate.net For derivatives of this compound, elucidating a clear pharmacophore model is a key step toward the rational design of new therapeutic agents with optimized binding affinity and biological activity. dovepress.comlilab-ecust.cn

In Silico Docking and Molecular Dynamics Simulations in SAR Analysis

In the realm of modern drug discovery and development, computational methods serve as powerful tools to predict and analyze the interactions between small molecules and their biological targets. For derivatives and analogs related to this compound, in silico techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for elucidating Structure-Activity Relationships (SAR). These methods provide detailed insights into the binding modes, affinities, and stability of ligand-protein complexes, thereby guiding the rational design of more potent and selective therapeutic agents. While specific research focusing exclusively on this compound is not extensively detailed in available literature, the application of these computational models to structurally similar compounds, particularly those containing acetamide (B32628), pyrimidine, and methylthio moieties, offers a valuable predictive framework.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govbiointerfaceresearch.com This analysis helps in understanding the binding affinity and mode of action of a compound. For instance, studies on various heterocyclic compounds have utilized molecular docking to screen for potential therapeutic activity. In one such study, a series of novel 2-aminothiazole (B372263) derivatives were docked against oxidoreductase proteins to evaluate their antioxidant potential. researchgate.net The results identified compounds with strong binding affinities, indicating their potential as effective antioxidants. researchgate.net Similarly, research on compounds targeting Mycobacterium tuberculosis has employed docking to evaluate binding energies against key enzymes like enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.gov These studies often reveal that specific substitutions on the core structure can significantly enhance binding affinity. nih.govrsc.org

The data from such docking studies can be systematically organized to compare the efficacy of different derivatives.

Table 1: Example Docking Analysis of Acetamide Analogs and Other Compounds

This table is a representative example based on findings for analogous structures and compounds from various studies.

| Compound/Ligand ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| C22 (Piperidine-1-carboxamide derivative) | InhA (M. tuberculosis) | -10.1 | Not Specified |

| C29 (Tetrazole derivative) | InhA (M. tuberculosis) | -9.6 | Not Specified |

| Isoniazid (Control Drug) | InhA (M. tuberculosis) | -5.2 | Not Specified |

| Compound 3a (2-aminothiazole derivative) | NADPH Oxidase (2CDU) | -6.64 | Ile155, Gly156, Ser157, Ile160 |

| Compound 3d (2-aminothiazole derivative) | NADPH Oxidase (2CDU) | High Affinity | Cys242, Ile243, Gly244 |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complexes over time. nih.govreadthedocs.io MD simulations model the physical movements of atoms and molecules, providing a more realistic representation of the biological environment. readthedocs.iorsc.org This technique is critical for validating the results of docking studies and understanding the conformational changes that may occur upon ligand binding. nih.gov For example, MD simulations performed on potential anti-tuberculosis compounds have been used to analyze the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein-ligand complex. nih.gov A stable RMSD over the simulation period (e.g., 10 nanoseconds) suggests that the ligand forms a stable and lasting interaction with the target protein's active site. nih.gov

Table 2: Representative Molecular Dynamics Simulation Findings for Lead Compounds

This table illustrates typical data obtained from MD simulations on compounds identified through docking.

| Protein-Ligand Complex | Simulation Duration (ns) | Key Stability Finding |

|---|---|---|

| InhA - Ligand C22 | 10 | Stable binding confirmed by RMSD analysis |

| EthR - Ligand C29 | 10 | Stable binding confirmed by RMSD analysis |

Through the integrated use of molecular docking and MD simulations, researchers can build robust SAR models. These models help to identify the key structural features of a molecule—such as the methylthio group or the acetamidine moiety—that are responsible for its biological activity. By analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target protein, scientists can rationally modify a lead compound to enhance its binding affinity and selectivity, a process that is fundamental to the development of new drugs. rsc.orgnih.gov

Applications in Advanced Chemical and Biomedical Research

Role in Drug Discovery and Development Pipelines

2-Methylsulfanyl-Acetamidine and its derivatives are significant precursors in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. The compound's functional groups make it a valuable intermediate for creating novel molecules with potential therapeutic activities. ontosight.ai

Detailed research has focused on synthesizing derivatives of this compound, particularly pyrimidines, and evaluating their pharmacological potential. These studies have explored a range of biological activities, demonstrating the scaffold's versatility. For instance, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized and tested for analgesic activity, with several compounds showing excellent to good results by inhibiting peripheral pain mechanisms. researchgate.net Further research into related pyrimidine (B1678525) derivatives has identified potential anticonvulsant properties. researchgate.net The hydrochloride salt form of 2-(Methylthio)acetimidamide is supplied to early discovery researchers, highlighting its role at the foundational stages of drug development. sigmaaldrich.com The core structure is also used to create thiophene (B33073) and thiazole (B1198619) derivatives, which are known to be explored for antimicrobial and antiviral properties.

Table 1: Research Findings on Derivatives of this compound in Drug Discovery

| Derivative Class | Investigated Therapeutic Area | Key Research Finding | Reference |

|---|---|---|---|

| 2-Methylthio-1,4-dihydropyrimidines | Analgesic | Certain derivatives demonstrated excellent to good analgesic activity in acetic acid-induced writhing tests. | researchgate.net |

| (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | Anticonvulsant | A synthesized derivative showed significant anticonvulsant activity, reducing seizure severity and lethality in screening models. | researchgate.net |

| Thiophene and Thiazole Derivatives | Antimicrobial/Antiviral | The core structure acts as a precursor for these heterocycles, which are common motifs in the design of antimicrobial and antiviral agents. | |

| Triazole Derivatives | Antimicrobial, Antiviral, Anticancer | Structurally similar compounds containing triazole rings linked to a sulfanyl (B85325) acetamide (B32628) moiety have been investigated for a range of medicinal chemistry applications. | ontosight.ai |

Potential in Agrochemical Formulations (e.g., Insecticides, Fungicides)

The structural framework of this compound is also utilized in the synthesis of compounds for the agrochemical industry. Its derivatives have been investigated for their potential as active ingredients in formulations designed to protect crops.

The pyrimidine scaffold, which can be synthesized from this compound precursors, is found in various agrochemicals. researchgate.net Research has noted the insecticidal and fungicidal properties associated with certain pyrimidine derivatives. researchgate.net For example, a patent application describes fungicidal mixtures that include a derivative named N-(2-fluoroethyl)-2-methylsulfanyl-acetamide, showcasing the utility of the methylsulfanyl-acetamide structure in creating new crop protection agents. google.com The broader class of amide fungicides is extensive, and intermediates like this compound contribute to the development of new active substances in this category. ufrgs.br

Table 2: Agrochemical Applications of Related Compounds

| Compound/Derivative Class | Agrochemical Type | Application/Finding | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Insecticide, Fungicide | Derivatives synthesized from related precursors are known to have applications as agrochemicals with insecticidal and fungicidal properties. | researchgate.net |

| N-(2-fluoroethyl)-2-methylsulfanyl-acetamide | Fungicide | Included as a component in inventive fungicidal mixtures. | google.com |

| General 2-(Methylthio)acetamide structure | Agrochemical Intermediate | Serves as a versatile building block in the synthesis of various agrochemicals. |

Contribution to Materials Science and Optoelectronics (e.g., Organic Semiconductors, Dyes)

In the field of materials science, derivatives of this compound contribute to the development of advanced functional materials. The electronic properties of these molecules make them suitable for applications in electronics and optics.

Specifically, pyrimidine derivatives synthesized from this compound have been identified for their use in creating organic semiconductors, dyes, and materials for optoelectronics. researchgate.net Organic semiconductors are crucial components in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). researchgate.netsigmaaldrich.com The ability to chemically modify these structures allows for the fine-tuning of their electronic and optical properties, which is essential for developing next-generation optoelectronic devices. aps.orgeurekalert.orgrsc.org Companies that supply chemical intermediates list related compounds, such as 2-(Methylsulfonyl)acetimidamide and 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide, for use in developing high-quality organic semiconductors and materials for OLEDs and organic solar cells. chemscene.comchemscene.com

Table 3: Applications in Materials Science

| Application Area | Derivative Class | Specific Use | Reference |

|---|---|---|---|

| Organic Semiconductors | Pyrimidine Derivatives | Used as building blocks for organic semiconductor materials. | researchgate.net |

| Optoelectronics | Pyrimidine Derivatives | Contribute to the development of materials for optoelectronic devices. | researchgate.net |

| Dyes | Pyrimidine Derivatives | Serve as a basis for synthesizing specialized dyes. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Related Sulfonyl and Chloro-derivatives | Marketed as intermediates for OLED materials. | chemscene.comchemscene.com |

Emerging Research Applications (e.g., Bioimaging, Fluorescent Receptors)

The adaptability of the this compound structure extends to cutting-edge research areas like bioimaging and molecular sensing. Fluorescent probes are indispensable tools in modern biology for visualizing dynamic processes within living cells and organisms. nih.govthermofisher.com

Derivatives of this compound, particularly those based on the pyrimidine structure, have been investigated for their potential as fluorescent receptors. researchgate.net These molecules can be designed to bind to specific targets and produce a fluorescent signal, enabling their detection. researchgate.net This capability is the foundation for creating probes for bioimaging, where researchers can track the location and quantity of molecules of interest in real-time. researchgate.netmdpi.com The development of small-molecule fluorescent probes is a rapidly advancing field, with applications in diagnosing and monitoring diseases. nih.govthno.org Research into related structures has explored their use as fluorescent probes for biological molecules and ions, indicating a promising avenue for future applications of this compound derivatives. ksu.edu.salookchem.commedchemexpress.com

Table 4: Emerging Research Applications

| Application | Derivative/Concept | Research Focus | Reference |

|---|---|---|---|

| Fluorescent Receptors | Pyrimidine Derivatives | Development of receptors with dual signaling mechanisms for detecting alkaloids and other molecules. | researchgate.netksu.edu.sa |

| Bioimaging | Pyrimidine Derivatives | Use as a scaffold for creating probes for imaging biological processes. | researchgate.netmdpi.com |

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 2-Methylsulfanyl-Acetamidine and related S-methylisothiourea derivatives is a key area of future research. Current synthetic strategies often involve multiple steps, harsh reaction conditions, or the use of toxic reagents and solvents, which can be costly and generate significant chemical waste. rsc.org

Future research will likely focus on several key areas to address these limitations:

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic routes that minimize waste, use less hazardous substances, and are more energy-efficient. researchgate.netscispace.comrsc.org This includes the exploration of solvent-free reactions, often coupled with microwave irradiation, which can accelerate reaction times and improve yields. researchgate.netsmolecule.com The use of natural and biodegradable catalysts, such as lemon juice under concentrated solar radiation, is also a promising and sustainable alternative to traditional synthetic catalysts. rsc.org

Catalytic Systems: The development of novel and reusable heterogeneous catalysts is crucial for sustainable synthesis. scispace.comrsc.org For instance, researchers have explored using copper(II)-grafted SBA-15 and nickel-S-methylisothiourea complexes supported on boehmite nanoparticles as efficient and recyclable catalysts for the synthesis of various derivatives. scispace.comrsc.org These catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reuse cycles without significant loss of activity. scispace.comrsc.org

One-Pot and Multicomponent Reactions: Designing synthetic pathways that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent usage. researchgate.netscispace.com

Alternative Starting Materials: Investigating the use of alternative and more sustainable starting materials is another important avenue. For example, a method has been developed to synthesize S-methylisothiourea sulfate (B86663) from an industrial byproduct, methyl sodium sulfate waste residue, offering a cost-effective and environmentally conscious approach. google.com

The following table summarizes some of the innovative and sustainable approaches being explored for the synthesis of S-methylisothiourea derivatives.

| Synthetic Approach | Key Features | Examples of Catalysts/Reagents | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.netsmolecule.com | Solvent-free conditions. researchgate.net | Faster reaction times, higher yields, reduced energy consumption. researchgate.netsmolecule.com |

| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated and reused. scispace.comrsc.org | Cu(II)-grafted SBA-15 scispace.com, Ni-SMTU@boehmite. rsc.org | Catalyst recyclability, improved stability, cleaner reaction profiles. scispace.comrsc.org |

| Natural Catalysts | Utilizes naturally derived and biodegradable catalysts. rsc.org | Lemon juice. rsc.org | Low cost, non-toxic, renewable, environmentally friendly. rsc.org |

| Use of Industrial Byproducts | Converts industrial waste into valuable starting materials. google.com | Methyl sodium sulfate waste residue. google.com | Cost reduction, waste valorization. google.com |

Elucidation of Underexplored Biological Mechanisms and Off-Target Effects

While this compound and its analogs have shown promise in various biological contexts, a comprehensive understanding of their mechanisms of action and potential off-target effects remains a significant challenge. Future research must focus on systematically unraveling the complex molecular interactions that govern their biological activity.

A key area of investigation is the compound's role as an inhibitor of inducible nitric oxide synthase (iNOS). medchemexpress.comnih.gov While its inhibitory effects are established, the broader consequences of this inhibition in different physiological and pathological conditions are not fully understood. medchemexpress.comnih.gov For instance, studies have shown that inhibiting iNOS with S-methylisothiourea can impair wound healing in certain contexts, suggesting that the role of nitric oxide in tissue repair is complex and context-dependent. nih.gov

Furthermore, the potential for off-target effects is a critical consideration. Although S-methylisothiourea sulfate has been shown not to inhibit a range of other enzymes at concentrations up to 1 mM, a more comprehensive screening against a wider array of biological targets is necessary to fully assess its specificity. medchemexpress.com The structural similarities of this compound to other biologically active molecules suggest the possibility of interactions with multiple targets. ontosight.airesearchgate.net

Future research should employ a multi-pronged approach to address these knowledge gaps:

Systematic Biological Profiling: Comprehensive screening of this compound and its derivatives against large panels of enzymes, receptors, and cell lines is needed to identify both primary targets and potential off-target interactions. vulcanchem.com

Mechanism of Action Studies: In-depth mechanistic studies are required to understand how these compounds exert their effects at the molecular level. This includes investigating their binding modes, effects on downstream signaling pathways, and influence on cellular processes.

Investigation of Selectivity and Specificity in Biological Targets

Achieving high selectivity and specificity for biological targets is a central challenge in drug discovery and a critical area for future research on this compound and its derivatives. The ability of a compound to interact with its intended target while minimizing interactions with other molecules is paramount for both efficacy and safety.

The structural features of this compound analogs play a crucial role in determining their binding affinity and selectivity. For example, in the case of modafinil (B37608) analogues, which share a sulfinylacetamide scaffold, substitutions on the diphenyl rings have been shown to significantly alter their affinity and selectivity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in guiding the design of more selective compounds.

Future research efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and evaluation of the resulting changes in biological activity will be essential for identifying the key structural determinants of selectivity. acs.org

Rational Drug Design: Utilizing the structural information of target proteins, where available, can enable the rational design of compounds with improved fit and binding affinity for the target's active site.

Comparative Biological Testing: Evaluating the activity of new analogs against a panel of related and unrelated targets is crucial for assessing their selectivity profile. For example, when developing inhibitors for a specific enzyme, it is important to test them against other members of the same enzyme family to ensure specificity. biorxiv.org

The following table illustrates how structural modifications can influence the selectivity of related compounds, providing a framework for future investigations into this compound.

| Compound Family | Structural Modification | Impact on Selectivity |

| Modafinil Analogues | Halogen substitution on diphenyl rings | Improved selectivity for dopamine transporter over serotonin transporter. nih.gov |

| 2-Sulfonylpyrimidines | Substitution at position 5 of the pyrimidine (B1678525) ring | Drastically increased reaction rate and maintained specificity for cysteine arylation. acs.org |

| Benzothiazole-Isothiourea Derivatives | Presence of a linker between aromatic rings | Played a key role in establishing π–π interactions and influencing affinity for Aβ1-42. mdpi.com |

Exploration of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies are becoming increasingly indispensable in modern drug discovery and will play a pivotal role in the future investigation of this compound. These in silico tools can accelerate the research process by predicting the properties, activities, and potential liabilities of novel compounds before they are synthesized and tested in the laboratory. nih.gov

Key areas where computational modeling can be applied include:

Predictive Modeling of Biological Activity: Computational models can be developed to predict the biological activity of this compound derivatives based on their chemical structures. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the physicochemical properties that are most important for a compound's activity.

Molecular Docking and Simulation: Molecular docking studies can predict how a compound will bind to its target protein, providing insights into the binding mode and key interactions. nih.govmdpi.com Molecular dynamics simulations can further explore the stability of the compound-protein complex over time.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits for further investigation, saving time and resources compared to traditional high-throughput screening.

The development and application of these computational tools will require a close collaboration between computational chemists and experimental biologists to ensure that the models are accurate and relevant to the biological systems being studied.

Integration of Multi-Omics Data in Activity and Mechanism Prediction

The integration of multi-omics data represents a paradigm shift in understanding the complex biological effects of compounds like this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic view of how a compound perturbs biological systems. nih.govnih.govarxiv.org

This integrated approach can help to:

Identify Novel Drug Targets and Biomarkers: By analyzing the changes in gene expression, protein levels, and metabolite concentrations following treatment with a compound, researchers can identify the pathways that are most affected and potentially discover new drug targets and biomarkers of drug response. researchgate.net

Elucidate Mechanisms of Action: Multi-omics data can provide a comprehensive picture of the cellular response to a compound, helping to elucidate its mechanism of action. For example, if a compound is found to alter the expression of genes involved in a particular signaling pathway, it provides strong evidence for its involvement in that pathway. nih.gov

Predict Drug Efficacy and Toxicity: By building predictive models that integrate multi-omics data, it may be possible to predict which individuals are most likely to respond to a particular drug and who may be at risk for adverse effects. nih.govresearchgate.net

| Omics Level | Type of Data | Potential Insights for this compound Research |

| Genomics | DNA sequence variations | Identify genetic factors that influence individual responses to the compound. researchgate.net |

| Transcriptomics | Gene expression levels (RNA) | Reveal the cellular pathways and biological processes affected by the compound. nih.gov |

| Proteomics | Protein abundance and modifications | Directly observe the compound's effect on its protein targets and downstream signaling. nih.gov |

| Metabolomics | Metabolite concentrations | Understand the metabolic consequences of the compound's activity. researchgate.net |

By embracing these future research directions and tackling the unresolved challenges, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of applications.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Methylsulfanyl-Acetamidine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step reactions, including the formation of the acetamide backbone, introduction of the methylsulfanyl group, and purification. A common approach is the nucleophilic substitution of a thiomethyl group onto an acetamidine precursor under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions. For optimization:

- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Solvent choice: Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.

- Purity control: Employ column chromatography or recrystallization with ethanol/water mixtures to isolate high-purity product (>95% by HPLC) .

Basic Question: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Combine spectroscopic and crystallographic techniques:

- NMR spectroscopy: Use - and -NMR to verify the methylsulfanyl (–SCH) and amidine (–C(NH)) groups. Key signals include δ 2.1–2.3 ppm (SCH) and δ 7.5–8.0 ppm (NH protons).

- X-ray crystallography: Employ SHELXL or SHELXTL for single-crystal refinement to resolve bond angles and torsional strain .

- IR spectroscopy: Confirm amidine functionality via N–H stretching bands (3200–3400 cm) and C=N vibrations (1640–1680 cm) .

Advanced Question: How should researchers design assays to evaluate the biological activity of this compound?